6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a benzylideneamino group and a cyclohexa-2,4-dien-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of benzylideneamine with cyclohexa-2,4-dien-1-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as piperidine, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., piperidine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the substituents introduced.
Scientific Research Applications
6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium acetate
- **4-[4,4’-bis(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium chloride
Uniqueness
6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
60434-97-1 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[2-(benzylideneamino)ethyliminomethyl]phenol |
InChI |
InChI=1S/C16H16N2O/c19-16-9-5-4-8-15(16)13-18-11-10-17-12-14-6-2-1-3-7-14/h1-9,12-13,19H,10-11H2 |
InChI Key |
LKWSJWOALOCQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NCCN=CC2=CC=CC=C2O |
Origin of Product |
United States |
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